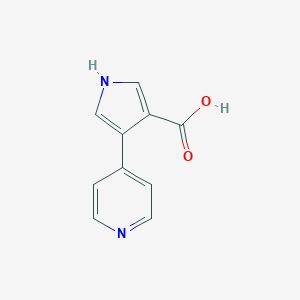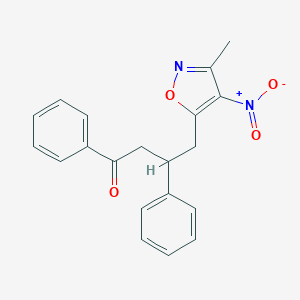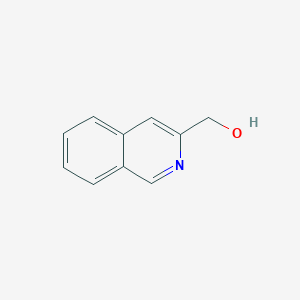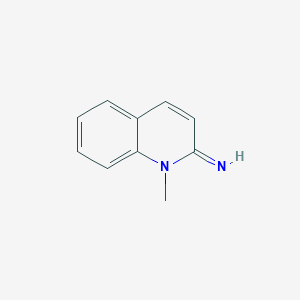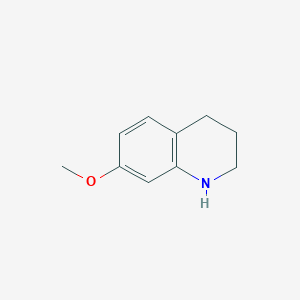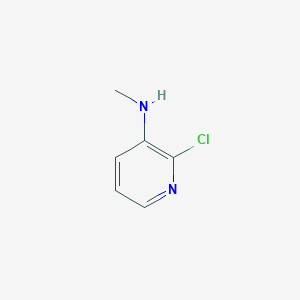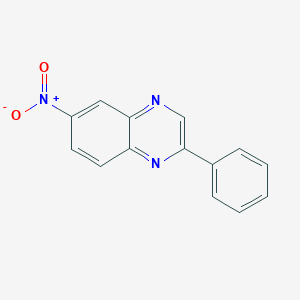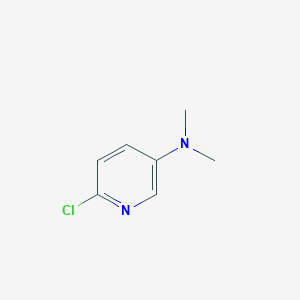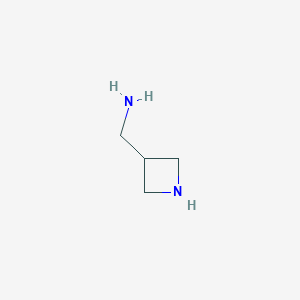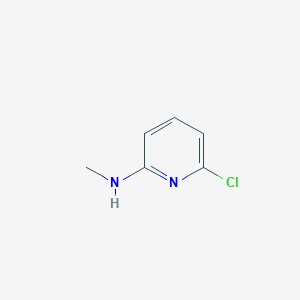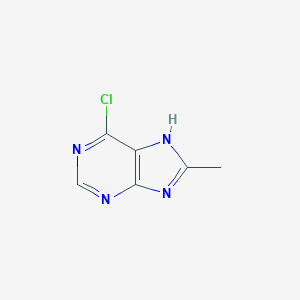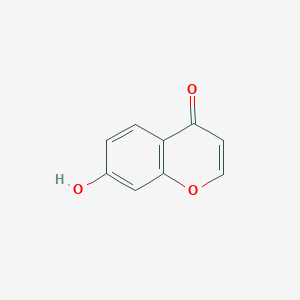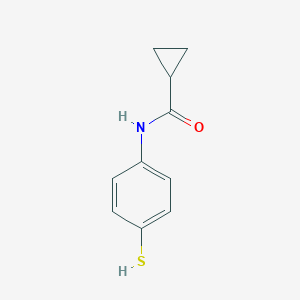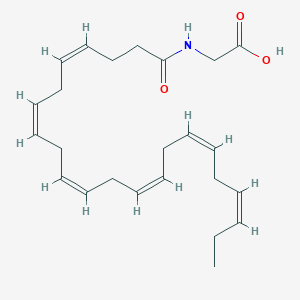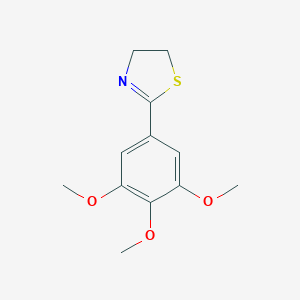
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to the thiazole family, which is known for its diverse biological activities. Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
The mechanism of action of thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes and signaling pathways involved in the progression of various diseases. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This may help to improve cognitive function in patients with Alzheimer's disease.
Biochemical And Physiological Effects
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In addition, it has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Advantages And Limitations For Lab Experiments
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a relatively low toxicity, which makes it suitable for in vitro and in vivo studies. However, it also has some limitations. For example, it may have limited solubility in certain solvents, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)-. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential therapeutic properties in the treatment of various diseases. In addition, more studies are needed to fully understand its mechanism of action and its effects on the body. Finally, future research may focus on the development of new derivatives of thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- with improved properties and activities.
Synthesis Methods
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- can be synthesized through a multistep process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. The resulting product is then reduced with sodium borohydride to yield the final compound.
Scientific Research Applications
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have antimicrobial, antiviral, anti-inflammatory, and anticancer activities. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
CAS RN |
96159-92-1 |
|---|---|
Product Name |
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- |
Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C12H15NO3S/c1-14-9-6-8(12-13-4-5-17-12)7-10(15-2)11(9)16-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
QXBQKBAGRFODPD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCS2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCS2 |
Other CAS RN |
96159-92-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



